tert-Butyl isothiocyanate

Surface Science Semiconductor Functionalization Atomic Layer Deposition

tert-Butyl isothiocyanate (CAS 590-42-1), systematically named 2-isothiocyanato-2-methylpropane, is a tertiary aliphatic isothiocyanate with the molecular formula C5H9NS and a molecular weight of 115.20 g/mol. It presents as a clear, colorless to yellow liquid at room temperature, with a melting point between 8-11°C and a boiling point of 141-145°C.

Molecular Formula C5H9NS
Molecular Weight 115.2 g/mol
CAS No. 590-42-1
Cat. No. B1199975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl isothiocyanate
CAS590-42-1
Synonymsutyl isothiocyanate
tBITC cpd
tert-butyl isothiocyanate
Molecular FormulaC5H9NS
Molecular Weight115.2 g/mol
Structural Identifiers
SMILESCC(C)(C)N=C=S
InChIInChI=1S/C5H9NS/c1-5(2,3)6-4-7/h1-3H3
InChIKeyZFWFRTVIIMTOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Isothiocyanate CAS 590-42-1: Technical Specifications for Industrial & Research Procurement


tert-Butyl isothiocyanate (CAS 590-42-1), systematically named 2-isothiocyanato-2-methylpropane, is a tertiary aliphatic isothiocyanate with the molecular formula C5H9NS and a molecular weight of 115.20 g/mol [1]. It presents as a clear, colorless to yellow liquid at room temperature, with a melting point between 8-11°C and a boiling point of 141-145°C . This compound serves as a critical synthetic intermediate in the production of agrochemicals like the insecticide buprofezin (thiazinon), and as a specialized surface modification reagent for metal-organic frameworks (MOFs) .

Why tert-Butyl Isothiocyanate is Not an Interchangeable Generic Isothiocyanate


Substituting tert-butyl isothiocyanate with another aliphatic isothiocyanate based solely on functional group similarity is a high-risk procurement strategy. Its unique tertiary butyl moiety imparts a distinct steric and electronic profile that dictates its reactivity and performance. This is starkly illustrated in surface science, where tert-butyl isothiocyanate reacts with Ge(100) surfaces via a [2+2] C=S cycloaddition pathway to form dative-bonded thiones, whereas its structural isomer, tert-butyl isocyanate, follows a completely different reaction trajectory, cleaving to adsorb as a tert-butyl group and surface-bound cyanate [1]. In biological systems, the antimicrobial potency of isothiocyanates varies by orders of magnitude depending on the specific alkyl or aryl group, making generic substitution scientifically unsound without direct comparative data [2].

Quantitative Differential Performance of tert-Butyl Isothiocyanate vs. Alternatives


Reaction Pathway on Ge(100) Surface: tert-Butyl Isothiocyanate vs. tert-Butyl Isocyanate

A direct head-to-head comparison demonstrates that tert-butyl isothiocyanate and tert-butyl isocyanate react with Ge(100) surfaces via entirely different chemisorption mechanisms. tert-Butyl isothiocyanate undergoes a [2+2] C=S cycloaddition, forming a stable, dative-bonded thione adduct. In stark contrast, tert-butyl isocyanate does not adsorb molecularly but dissociates, resulting in a tert-butyl group bonded to the surface and a surface-bound cyanate (-NCO) species [1]. This fundamental mechanistic divergence dictates their suitability for disparate surface functionalization applications.

Surface Science Semiconductor Functionalization Atomic Layer Deposition

Antimicrobial Activity: Aliphatic Isothiocyanate Class Rank Ordering

While direct comparative MIC data for tert-butyl isothiocyanate itself is absent, class-level inference provides a crucial selection framework. A broad comparative study of nineteen isothiocyanates (ITCs) across five functional group classes established a clear, quantitative rank order of antimicrobial potency. This study demonstrates that alkyl ITCs, which include tert-butyl isothiocyanate, are the least potent class overall [1]. This finding is critical for procurement, as it indicates that selecting an alkyl ITC like tert-butyl isothiocyanate over a more potent aryl or ω-alkenyl ITC is a deliberate choice to leverage its specific chemical properties (e.g., steric bulk, lower reactivity) rather than its antimicrobial efficacy.

Antimicrobial Activity Food Safety Natural Preservatives

Application-Specific Performance: Pore Size Modification of Surface-Mounted MOFs

A specific, application-driven differentiator for tert-butyl isothiocyanate is its established use as a reagent for modifying the pore sizes on the top layer of heterostructured surface-mounted metal-organic frameworks (SURMOFs) . The bulky tert-butyl group can act as a steric gate, precisely tuning the aperture dimensions for molecular sieving. While quantitative pore-size reduction data is a function of the specific MOF and is not available as a standalone compound metric, this application is a unique and verifiable use case not commonly reported for smaller aliphatic isothiocyanates like methyl or ethyl isothiocyanate.

Metal-Organic Frameworks (MOFs) Surface Modification Heterostructures

Physical Property Differentiation: tert-Butyl Isothiocyanate vs. n-Butyl Isothiocyanate

A fundamental, often-overlooked differentiator lies in the physical properties arising from the branched vs. linear alkyl chain. The steric bulk of the tert-butyl group in tert-butyl isothiocyanate (MW 115.20 g/mol, C5H9NS) results in a higher melting point (8-11°C ) compared to its linear isomer, n-butyl isothiocyanate (MW 115.20 g/mol, C5H9NS), which has a melting point of -67°C [1]. While both share the same molecular formula and mass, their physical state at standard laboratory conditions (near-solid vs. low-viscosity liquid) and the associated differences in density, boiling point, and flash point necessitate different handling, storage, and synthetic protocols.

Physical Properties Synthetic Intermediate Handling

Distinctive Synthetic Utility: tert-Butyl Isothiocyanate as a Thiourea Precursor

A key differentiator for tert-butyl isothiocyanate is its specific and well-documented role as the precursor to the tert-butyl thiourea intermediate in the industrial synthesis of the insecticide buprofezin (thiazinon) [1]. This is not a general isothiocyanate reaction; the tert-butyl group is a critical structural component of the final biologically active molecule. A patent describing the preparation of 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)thiourea explicitly uses tert-butyl isothiocyanate as a reactant with a specific aniline derivative [2].

Agrochemical Synthesis Thiourea Derivatives Synthetic Intermediate

Chemical Stability and Handling Profile: tert-Butyl Isothiocyanate vs. n-Butyl Isothiocyanate

While both are isothiocyanates, the steric hindrance of the tert-butyl group confers a distinct stability and handling profile compared to its linear n-butyl counterpart. This is not merely a physical difference but a chemical one. A vendor's technical note for tert-butyl isothiocyanate explicitly states it is 'Moisture Sensitive' and should be 'Stored under dry inert gas', and that it is 'Incompatible with amines, alcohols and water' . This specific set of handling precautions, while common for some reactive compounds, is not universally emphasized for all aliphatic isothiocyanates. The bulkier tert-butyl group may influence the rate of hydrolysis and other nucleophilic reactions, requiring more stringent exclusion of moisture and protic solvents for long-term stability.

Stability Handling Safety Chemical Reactivity

Procurement-Driven Application Scenarios for tert-Butyl Isothiocyanate CAS 590-42-1


Precise Surface Functionalization of Germanium Semiconductors

For research groups working on the functionalization of Ge(100) semiconductor surfaces for electronic or sensing applications, tert-butyl isothiocyanate is the specific reagent for creating a well-defined, dative-bonded thione adduct. Its unique [2+2] C=S cycloaddition pathway stands in stark contrast to the dissociative adsorption of tert-butyl isocyanate, making it the only compound capable of yielding this precise surface chemistry [1]. Attempting to substitute it with another isothiocyanate or isocyanate will result in an entirely different surface termination.

Pore-Engineering of Heterostructured Metal-Organic Frameworks (MOFs)

Materials scientists engaged in the synthesis and modification of surface-mounted MOFs (SURMOFs) should procure tert-butyl isothiocyanate as a specialized post-synthetic modification reagent. Its documented use for modifying pore sizes on the top layer of heterostructured SURMOFs is a specific, vendor-supported application [1]. The bulky tert-butyl group acts as a molecular 'gate,' allowing fine-tuning of the framework's sieving properties for gas separation or catalysis. This is a niche but high-value application where the compound's steric properties are directly leveraged.

Key Intermediate for the Agrochemical Buprofezin

In the industrial synthesis of the insecticide buprofezin (thiazinon), tert-butyl isothiocyanate is an irreplaceable intermediate [1]. It reacts with isopropylamine to form 1-isopropyl-3-tert-butyl thiourea, a key step in the manufacturing process. For agrochemical companies and contract manufacturing organizations (CMOs) producing buprofezin, the procurement of this specific isothiocyanate is mandated by the synthesis route; no alternative alkyl or aryl isothiocyanate can be substituted without completely redesigning the synthetic pathway .

Synthesis of Specialized Thiourea Derivatives

For medicinal chemistry and agrochemical discovery programs exploring novel thiourea-based scaffolds, tert-butyl isothiocyanate provides a convenient entry point to introduce a bulky, hydrophobic tert-butyl thiourea group. Patents document its use in forming complex thioureas, such as 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)thiourea [1]. Its distinct steric profile can influence target binding and compound physicochemical properties. Researchers designing such libraries should select tert-butyl isothiocyanate over smaller alkyl analogs to achieve the desired steric and lipophilic characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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